2-Fluoro-beta-nitrostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-beta-nitrostyrene is an organic compound with the molecular formula C8H6FNO2 It is a derivative of beta-nitrostyrene, where a fluorine atom is substituted at the ortho position of the benzene ring
Vorbereitungsmethoden
2-Fluoro-beta-nitrostyrene can be synthesized through several methods. One common approach is the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitromethane in the presence of a base. For this compound, 2-fluorobenzaldehyde is used as the starting material. The reaction typically requires a base such as potassium hydroxide or sodium hydroxide and is carried out under reflux conditions .
Another method involves the nitration of styrene derivatives using nitric oxide. This method is less commonly used but can be effective for producing nitrostyrene derivatives .
Analyse Chemischer Reaktionen
2-Fluoro-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-beta-nitrostyrene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in electron transfer reactions, making the compound a potential electrophile. The fluorine atom enhances the compound’s stability and reactivity by influencing the electron density on the benzene ring .
In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-beta-nitrostyrene is similar to other nitrostyrene derivatives, such as beta-nitrostyrene and 4-fluoro-beta-nitrostyrene. the presence of the fluorine atom at the ortho position distinguishes it from these compounds. This substitution can significantly affect the compound’s reactivity, stability, and biological activity .
Beta-nitrostyrene: Lacks the fluorine atom, making it less stable and reactive compared to this compound.
4-Fluoro-beta-nitrostyrene: Has the fluorine atom at the para position, which can lead to different reactivity and biological properties.
Eigenschaften
Molekularformel |
C8H6FNO2 |
---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
1-fluoro-2-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5- |
InChI-Schlüssel |
NKZSNHAEWKEFNE-WAYWQWQTSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C\[N+](=O)[O-])F |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.